1-Propanamine, 3-methoxy-, hydrochloride
Overview
Description
1-Propanamine, 3-methoxy-, also known as 3-Methoxypropylamine, is a chemical compound with the formula C4H11NO . It has a molecular weight of 89.1362 .
Molecular Structure Analysis
The molecular structure of 1-Propanamine, 3-methoxy- can be represented by the InChI string: InChI=1S/C4H11NO/c1-6-4-2-3-5/h2-5H2,1H3 . The corresponding InChIKey is FAXDZWQIWUSWJH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Propanamine, 3-methoxy- include a molecular weight of 89.1362 . Unfortunately, specific details such as melting point, boiling point, and solubility are not available from the sources I have access to.Scientific Research Applications
1. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides
- Summary of Application: This research involves the design, synthesis, and biological activity of novel N-substituted benzimidazole carboxamides bearing either a variable number of methoxy and/or hydroxy groups .
- Methods of Application: The targeted carboxamides were designed to investigate the influence of the number of methoxy and/or hydroxy groups, the type of substituent placed on the N atom of the benzimidazole core, and the type of substituent placed on the benzimidazole core on biological activity .
- Results or Outcomes: The most promising derivatives with pronounced antiproliferative activity proved to be N-methyl-substituted derivatives with hydroxyl and methoxy groups at the phenyl ring and cyano groups on the benzimidazole nuclei with selective activity against the MCF-7 cell line (IC 50 = 3.1 μM). In addition, the cyano-substituted derivatives 10 and 11 showed strong antiproliferative activity against the tested cells (IC 50 = 1.2–5.3 μM) .
2. Transaminase-Mediated Synthesis of Enantiopure Drug-Like 1-(3′,4′-Disubstituted Phenyl)propan-2-Amines
- Summary of Application: This research reports the application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines .
- Methods of Application: After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
- Results or Outcomes: The research demonstrated the potential of transaminase-mediated synthesis for the production of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines .
3. Physical Properties of Amines
- Summary of Application: This research focuses on the physical properties of amines, including their boiling points and solubilities in water .
- Methods of Application: The study compares the boiling points of primary, secondary, and tertiary amines with alcohols, alkanes, and ethers of similar molar mass. It also compares the solubilities in water of amines of five or fewer carbon atoms with the solubilities of comparable alkanes and alcohols in water .
- Results or Outcomes: The research found that primary and secondary amines have higher boiling points than alkanes or ethers of similar molar mass but lower than those of alcohols. Tertiary amines have boiling points comparable to those of ethers. Amines of low molar mass are quite soluble in water; the borderline of solubility in water is at five or six carbon atoms .
4. Physical and Chemical Properties
- Methods of Application: The study involves the analysis of the compound’s molecular structure, molecular weight, and other related properties .
- Results or Outcomes: The compound has a molecular formula of C4H11NO and a molecular weight of 89.1362 . Its IUPAC name is 1-Propanamine, 3-methoxy- , and its CAS Registry Number is 5332-73-0 .
Safety And Hazards
1-Propanamine, 3-methoxy-, hydrochloride may pose certain hazards. It’s important to handle it with appropriate safety measures. It may cause serious eye irritation, respiratory irritation, and skin irritation . It’s also considered a poison by the intravenous route and can be irritating to skin, eyes, and mucous membranes . It’s a dangerous fire hazard when exposed to heat or flame and can react with oxidizing materials .
properties
IUPAC Name |
3-methoxypropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-6-4-2-3-5;/h2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNIROADVJTKCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502055 | |
Record name | 3-Methoxypropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanamine, 3-methoxy-, hydrochloride | |
CAS RN |
18600-41-4 | |
Record name | 1-Propanamine, 3-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18600-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxypropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Propanamine, 3-methoxy-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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